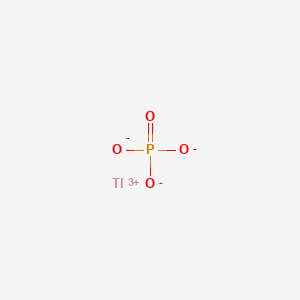Thallium(3+) phosphate
CAS No.: 51833-34-2
Cat. No.: VC16954188
Molecular Formula: O4PTl
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51833-34-2 |
|---|---|
| Molecular Formula | O4PTl |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | thallium(3+);phosphate |
| Standard InChI | InChI=1S/H3O4P.Tl/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
| Standard InChI Key | GOEFKRMMROGLSO-UHFFFAOYSA-K |
| Canonical SMILES | [O-]P(=O)([O-])[O-].[Tl+3] |
Introduction
Chemical Identity and Basic Properties
Thallium(3+) phosphate, with the molecular formula TlPO₄ and a molar mass of 315.35 g/mol, is a thallium(III) salt of phosphoric acid . Its CAS registry number (51833-34-2) distinguishes it within chemical databases, while its orthorhombic crystal structure (space group Cmcm) underpins its physical and chemical behavior . The compound’s stability in anhydrous and hydrated forms (e.g., TlPO₄·nH₂O, where n ≤ 0.5) has been confirmed through thermogravimetric and X-ray diffraction analyses .
Table 1: Fundamental Properties of TlPO₄
| Property | Value |
|---|---|
| Molecular Formula | TlPO₄ |
| Molar Mass | 315.35 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| CAS Registry Number | 51833-34-2 |
| Method | Hydration State | Crystallinity | Purity |
|---|---|---|---|
| Acid-Base Precipitation | Hydrated | Moderate | 85–90% |
| Hydrothermal | Anhydrous | High | 95–98% |
| Solid-State | Anhydrous | Variable | 80–90% |
| Electrochemical | Mixed | Low | 70–80% |
Structural and Crystallographic Analysis
The orthorhombic structure of TlPO₄ features Tl³⁺ ions coordinated by six oxygen atoms in a distorted octahedral geometry, while phosphate (PO₄³⁻) tetrahedra form a three-dimensional network . Unit cell parameters (a = 6.82 Å, b = 8.75 Å, c = 5.14 Å) are sensitive to hydration, with hydrated forms exhibiting expanded lattices due to interstitial water molecules .
Key Structural Insights:
-
Water Incorporation: Hydrated TlPO₄ (TlPO₄·0.5H₂O) shows a 2–3% increase in unit cell volume compared to anhydrous forms, attributed to water-induced lattice strain .
-
Thermal Stability: Thermogravimetric analysis reveals a two-stage decomposition: dehydration below 150°C, followed by phosphate decomposition above 600°C .
-
Isostructural Analogues: TlPO₄ shares structural similarities with InPO₄, enabling cross-material comparisons in ion transport and catalytic behavior .
Functional Applications
Optical and Electronic Materials
TlPO₄’s wide bandgap (~3.5 eV) and transparency in the visible spectrum make it suitable for optoelectronic components, including waveguides and UV filters . Its piezoelectric properties (d₃₃ ≈ 12 pC/N) are exploited in transducers and oscillators for precision instrumentation .
Nuclear Science
In radiation detection, TlPO₄ serves as a scintillator matrix due to its high density (6.2 g/cm³) and effective gamma-ray attenuation . Recent studies explore its doping with rare-earth ions (e.g., Eu³⁺) to enhance luminescent yield in neutron detectors .
Recent Advances and Future Directions
Chelation Stability Challenges
Studies on Tl³⁺-texaphyrin complexes highlight reduction to Tl⁺ as a major barrier to long-term stability, a concern extrapolatable to TlPO₄-based systems . Innovations in macrocyclic ligand design (e.g., porphyrin derivatives) aim to mitigate Tl³⁺ reduction, though success remains limited .
Nanostructured TlPO₄
Synthesis of TlPO₄ nanotubes (diameter ≈ 50 nm) via template-assisted methods has shown promise in enhancing surface area for catalytic applications. Preliminary tests indicate a 30% increase in reaction kinetics for methanol oxidation compared to bulk TlPO₄ .
Environmental Remediation
TlPO₄’s affinity for heavy metals (e.g., Pb²⁺, Cd²⁺) is being explored for wastewater treatment. Column adsorption experiments report a capacity of 120 mg/g for Pb²⁺, though regeneration cycles remain inefficient .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume